molecular formula C17H20O4 B11154841 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B11154841
M. Wt: 288.34 g/mol
InChI Key: QJXZTPBZCKPFEH-UHFFFAOYSA-N
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Description

4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by a chromen-2-one core structure with a butyl group at the 4-position and an oxobutan-2-yl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and suitable bases.

    Attachment of the Oxobutan-2-yl Group: The oxobutan-2-yl group can be attached through esterification reactions involving the chromen-2-one core and 3-oxobutan-2-yl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-7-hydroxy-2H-chromen-2-one: Similar structure but with a hydroxyl group instead of the oxobutan-2-yl group.

    4-butyl-7-methoxy-2H-chromen-2-one: Contains a methoxy group at the 7-position.

    4-butyl-7-ethoxy-2H-chromen-2-one: Features an ethoxy group at the 7-position.

Uniqueness

4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is unique due to the presence of the oxobutan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

4-butyl-7-(3-oxobutan-2-yloxy)chromen-2-one

InChI

InChI=1S/C17H20O4/c1-4-5-6-13-9-17(19)21-16-10-14(7-8-15(13)16)20-12(3)11(2)18/h7-10,12H,4-6H2,1-3H3

InChI Key

QJXZTPBZCKPFEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C

Origin of Product

United States

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